molecular formula C10H13BrO B2857567 1-(Bromomethyl)-4-(propan-2-yloxy)benzene CAS No. 72729-52-3

1-(Bromomethyl)-4-(propan-2-yloxy)benzene

Cat. No.: B2857567
CAS No.: 72729-52-3
M. Wt: 229.117
InChI Key: KXZAPWUMPOPYFR-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(propan-2-yloxy)benzene is an organic compound with the molecular formula C10H13BrO. It is a brominated derivative of benzene, where a bromomethyl group is attached to the benzene ring along with a propan-2-yloxy group. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-4-(propan-2-yloxy)benzene can be synthesized through several methods. One common method involves the bromination of 4-(propan-2-yloxy)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-(propan-2-yloxy)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 4-(propan-2-yloxy)toluene.

Scientific Research Applications

1-(Bromomethyl)-4-(propan-2-yloxy)benzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-(propan-2-yloxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, while the propan-2-yloxy group can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Bromomethyl)-2-(propan-2-yloxy)benzene
  • 1-(Bromomethyl)-3-(propan-2-yloxy)benzene
  • 1-(Bromomethyl)-4-(methoxy)benzene

Uniqueness

1-(Bromomethyl)-4-(propan-2-yloxy)benzene is unique due to the specific positioning of the bromomethyl and propan-2-yloxy groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

1-(bromomethyl)-4-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZAPWUMPOPYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72729-52-3
Record name 1-(bromomethyl)-4-(propan-2-yloxy)benzene
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